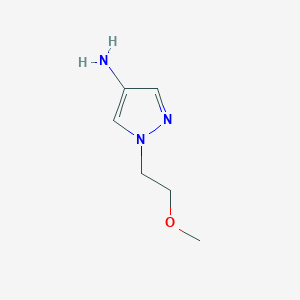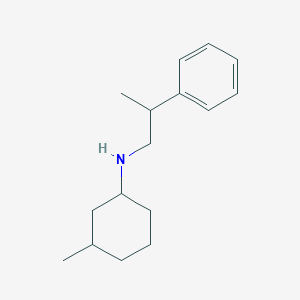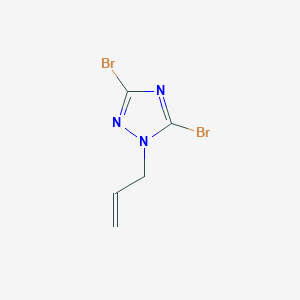
Ácido 6-metoxi-1,2,3,4-tetrahidroisoquinolina-1-carboxílico
Descripción general
Descripción
6-Methoxy-1,2,3,4-tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . It has an empirical formula of C10H13NO, a CAS Number of 42923-77-3, and a molecular weight of 163.22 .
Synthesis Analysis
In recent years, considerable research interest has been witnessed toward the synthesis of its C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities . The traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates .Molecular Structure Analysis
The molecular structure of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is complex and involves various functional groups. The molecule contains a methoxy group (OCH3) attached to a tetrahydroisoquinoline ring, which is a common structural motif in many natural products and therapeutic compounds .Chemical Reactions Analysis
The chemical reactions involving 6-Methoxy-1,2,3,4-tetrahydroisoquinoline are diverse and complex. Recent advances in the C (1)-functionalization of tetrahydroisoquinolines via multicomponent reactions have been highlighted . These reactions often involve the isomerization of an iminium intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid include a solid form and a molecular weight of 163.22 . More specific properties such as boiling point, density, and refractive index are not provided in the retrieved documents.Aplicaciones Científicas De Investigación
1. Inhibidores de la vía de punto de control inmunitario PD-1/PD-L1 Se ha diseñado y evaluado una serie de derivados del ácido 1,2,3,4-tetrahidroisoquinolina (THIQ)-3-carboxílico, que son estructuralmente similares al ácido 6-metoxi-1,2,3,4-tetrahidroisoquinolina-1-carboxílico, para determinar su actividad inhibitoria frente a la interacción proteína-proteína PD-1/PD-L1 . Estos inhibidores están emergiendo como una posible modalidad terapéutica alternativa con características moleculares distintas en comparación con los anticuerpos monoclonales anti-PD-1 y anti-PD-L1 .
Tratamiento de patógenos infecciosos
Los compuestos naturales y sintéticos basados en THIQ, incluido el ácido 6-metoxi-1,2,3,4-tetrahidroisoquinolina-1-carboxílico, ejercen diversas actividades biológicas contra varios patógenos infecciosos . Esto los convierte en posibles candidatos para el desarrollo de nuevos fármacos antimicrobianos .
Tratamiento de trastornos neurodegenerativos
Los compuestos basados en THIQ también han mostrado potencial en el tratamiento de trastornos neurodegenerativos . Su estructura química única les permite interactuar con varios objetivos biológicos, lo que podría ralentizar la progresión de estas enfermedades .
Intermediarios orgánicos
La 6-metoxi-1,2,3,4-tetrahidroquinolina se utiliza como intermedio orgánico en diversas reacciones químicas . Su estructura única la convierte en un componente valioso en la síntesis de moléculas orgánicas complejas .
Químicos finos
Este compuesto también se utiliza en la producción de químicos finos . Estos son químicos que se producen en cantidades limitadas y requieren un alto grado de pureza .
Investigación y desarrollo farmacéutico
La 6-metoxi-1,2,3,4-tetrahidroquinolina se utiliza en investigación y desarrollo farmacéutico . Puede servir como bloque de construcción en la síntesis de nuevos fármacos, permitiendo a los investigadores explorar nuevas estrategias terapéuticas .
Safety and Hazards
Propiedades
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-15-8-2-3-9-7(6-8)4-5-12-10(9)11(13)14/h2-3,6,10,12H,4-5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRHLLVXHCWXEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(NCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661366 | |
| Record name | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1161833-78-8 | |
| Record name | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of developing an efficient dynamic kinetic resolution method for the synthesis of enantiopure 6-hydroxy- and 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid?
A1: Enantiopure compounds, which exist solely as one enantiomer, are crucial in pharmaceutical research and development. Many drugs exhibit chirality, meaning they can exist in two mirror-image forms (enantiomers). Often, only one enantiomer possesses the desired biological activity, while the other may be inactive or even cause adverse effects. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B1461812.png)

![3-phenyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1461814.png)



![4-[2-(Diethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B1461821.png)

![2-[(3-Fluorophenyl)methoxy]phenol](/img/structure/B1461824.png)




![2-[(4-Chlorophenyl)amino]-4-(3-cyanophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B1461835.png)